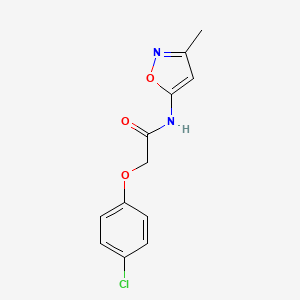

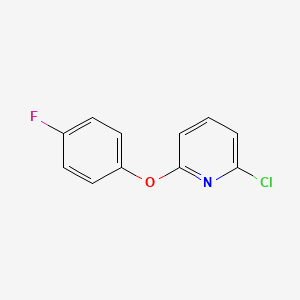

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide” is mentioned in a patent application titled "COMBINATION THERAPY COMPRISING AN FGFR INHIBITOR AND A KRAS INHIBITOR" . The patent application relates to methods of treating cancer by administering a compound, which is a Fibroblast Growth Factor Receptor (FGFR) inhibitor, in combination with a Kirsten rat sarcoma (KRAS) inhibitor .

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of related compounds involves innovative techniques such as microwave-assisted synthesis, which offers a rapid and efficient route to tetrazolyl pyrazole amides with various activities including bacteriocidal and antimicrobial (Jun Hu et al., 2011). Other synthesis methods involve condensation reactions and cyclization to produce compounds with significant biological activities (A. Costanzo et al., 1990; K. V. Strizhenko et al., 2020).

Antimicrobial Activity

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (M. Aytemir et al., 2003; А. А. Aghekyan et al., 2020).

Antileukemic Activities

Derivatives have shown promising results in antileukemic activities, highlighting their potential in cancer treatment research (R. Earl et al., 1979).

Nematocidal and Anti-TMV Activities

Specific derivatives exhibit good nematocidal activity against M. incognita and inactivation effect against tobacco mosaic virus (TMV), offering insights into agricultural applications (Wen Zhao et al., 2017; D. Zhang et al., 2012).

Potential Anti-tumor Agents

Novel synthesis methods and molecular modeling studies of related pyrazole derivatives have been explored for their anticancer activities, demonstrating their potential as anti-tumor agents (I. Nassar et al., 2015; A. Rahmouni et al., 2016).

Mécanisme D'action

The patent application suggests that the compound is used as an FGFR inhibitor in combination with a KRAS inhibitor for treating cancer . Ras proteins are part of the family of small GTPases that are activated by growth factors and various extracellular stimuli. The Ras family regulates intracellular signaling pathways responsible for growth, migration, survival, and differentiation of cells . Somatic mutations in RAS may result in uncontrolled cell growth and malignant transformation while the activation of RAS proteins is tightly regulated in normal cells .

Propriétés

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-2-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)10-4-3-5-20-10/h6,8,10H,2-5,7H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJJIPAWOOZWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)

![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)

![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)

![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)